Flux Composition Loading: 50% Lower Concentration Compared to Alternative Benzoates
In a patent describing flux compositions for soldering, 2,6-dimethylphenyl benzoate was employed at 0.5% wt/vol (Example 4), whereas other benzoates tested in the same patent—including metacresyl benzoate (Example 1) and phenyl benzoate (Examples 3 and 5)—were used at 1.0% wt/vol [1]. The patent does not provide direct head-to-head performance data, but the lower loading at equivalent application suggests that 2,6-dimethylphenyl benzoate may offer sufficient fluxing activity at reduced concentration, potentially due to its distinct thermal decomposition profile or solubility characteristics.
| Evidence Dimension | Concentration (wt/vol) in flux formulation |
|---|---|
| Target Compound Data | 0.5% wt/vol (2,6-dimethylphenyl benzoate, Example 4) |
| Comparator Or Baseline | 1.0% wt/vol (metacresyl benzoate, Example 1; phenyl benzoate, Examples 3 and 5) |
| Quantified Difference | 2,6-dimethylphenyl benzoate used at half the concentration (0.5% vs 1.0%) |
| Conditions | Flux composition: benzoate + suberic acid (flux-activating agent) + Synperonic NP 35 (surface active agent) + ethylene glycol (solvent) + isopropyl alcohol (balance); wave soldering of printed circuit boards |
Why This Matters
This difference in working concentration may influence procurement decisions for flux manufacturers seeking to minimize additive levels while maintaining solder joint quality.
- [1] Oddy, M. R., & Wagland, A. M. (1991). U.S. Patent No. 5,041,169. Washington, DC: U.S. Patent and Trademark Office. Examples 1-5. View Source
